molecular formula C32H39NO2 B1671034 Ebastine CAS No. 90729-43-4

Ebastine

Cat. No. B1671034
CAS RN: 90729-43-4
M. Wt: 469.7 g/mol
InChI Key: MJJALKDDGIKVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ebastine is a second-generation H1-receptor antagonist . It is useful in the treatment of allergic rhinitis and urticaria . It is a piperidine derivative and is metabolized to an active metabolite, carebastine . It has antihistaminic, antiallergic activity and prevents histamine-induced bronchoconstriction .


Synthesis Analysis

Ebastine can be synthesized from 4-Hydroxypiperidine and Benzophenone and 4’-tert-Butyl-4-chlorobutyrophenone .


Molecular Structure Analysis

Ebastine has a molecular formula of C32H39NO2 . The molecular structure of ebastine has been determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

Ebastine reacts with its tertiary amino group. Two sensitive, selective, economic, and validated spectrofluorimetric methods were developed for the determination of ebastine (EBS) in pharmaceutical preparations .


Physical And Chemical Properties Analysis

Ebastine is a modern antihistaminic drug that belongs to the second generation and has lower lipophilicity, which diminishes the undesirable side effects . It has a molar mass of 469.669 g·mol−1 .

Scientific Research Applications

Ebastine in Pregnancy and Lactation

Ebastine, a second-generation histamine H1 receptor antagonist, is effective in treating allergic rhinitis and chronic urticaria. It is metabolized into carebastine, its active metabolite. A study on ebastine during pregnancy and lactation highlighted its efficacy and tolerability, emphasizing its safety profile in pregnant and lactating women. The study provided insights into drug concentrations in maternal and neonatal blood and breast milk (Saito et al., 2020).

Nanoparticle Formulation for Bioavailability Improvement

Research on the development of polymeric nanoparticles aimed at improving ebastine's bioavailability demonstrated a significant increase in solubility and dissolution rate. This approach addresses ebastine's poor water solubility, enhancing its therapeutic efficacy in treating allergies (Ali & Rajab, 2023).

Solubility Enhancement via Bilosomes

A study exploring the use of phosphatidylcholine/bile salt bilosomes to improve ebastine's solubility and oral bioavailability revealed a significant enhancement. This research contributes to overcoming the limitations imposed by ebastine's poor water solubility, thereby improving its clinical applications (Islam et al., 2020).

Microemulsion for Solubility and Dissolution Rate Enhancement

A study on formulating a microemulsion system for ebastine demonstrated improved solubility and dissolution rate, essential for its efficacy in treating allergic conditions. This technique presents a novel approach to enhancing the bioavailability of drugs like ebastine (Barve et al., 2022).

Ebastine's Crystal Structure Analysis

Understanding ebastine's crystal structure through single-crystal X-ray diffraction provides crucial information on its molecular conformation, aiding in the optimization of its formulation and therapeutic efficacy (Sharma et al., 2015).

Topical Delivery for Allergic Contact Dermatitis

The development of chitosan hydrogel for the topical delivery of ebastine-loaded solid lipid nanoparticles offers an innovative approach to treating allergic contact dermatitis. This research contributes to expanding the therapeutic scope of ebastine beyond oral administration (Kazim et al., 2021).

Ebastine's Impact on Hair Regrowth

Investigations into ebastine's effect on human follicle dermal papilla cell proliferation revealed its potential role in hair regrowth, mediated by the ERK signaling pathway. This study opens up new avenues for ebastine's use beyond its antihistamine properties (Tsai et al., 2019).

Ebastine for Seasonal Allergic Rhinitis and Urticaria

Clinical studies on ebastine have shown its effectiveness in treating seasonal allergic rhinitis and chronic idiopathic urticaria. These studies emphasize its role as a potent second-generation antihistamine with a favorable safety and efficacy profile (Peláez, 2012; Kalis, 2012).

Antitumor Activity and Induction of Autophagy in Osteosarcoma

A recent study demonstrated ebastine's antitumor activity in osteosarcoma, where it induced autophagy via the AMPK/ULK1 signaling pathway. This finding suggests a novel application of ebastine in cancer therapy, particularly in osteosarcoma treatment (Pan et al., 2023).

Safety And Hazards

Ebastine is generally safe and well-tolerated . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ebastine is a second-generation H1 receptor antagonist that is indicated mainly for allergic rhinitis and chronic idiopathic urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046472
Record name Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebastine

CAS RN

90729-43-4
Record name Ebastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90729-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ebastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ebastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ebastine
Reactant of Route 2
Reactant of Route 2
Ebastine
Reactant of Route 3
Reactant of Route 3
Ebastine
Reactant of Route 4
Reactant of Route 4
Ebastine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ebastine
Reactant of Route 6
Reactant of Route 6
Ebastine

Citations

For This Compound
5,670
Citations
LR Wiseman, D Faulds - Drugs, 1996 - Springer
… of ebastine 10 mg/day, or 20 mg/day in severe rhinitis. In clinical trials, the efficacy of ebastine 10 or … The most frequent adverse events reported during ebastine therapy are drowsiness, …
Number of citations: 117 idp.springer.com
M Hurst, CM Spencer - Drugs, 2000 - Springer
… with ebastine 20mg (−43 vs −36% with loratadine, p = 0.045). In patients with perennial allergic rhinitis, ebastine … of serious adverse cardiac effects during ebastine therapy. Increases in …
Number of citations: 98 link.springer.com
P Van Cauwenberge, T De Belder… - Expert Opinion on …, 2004 - Taylor & Francis
… ebastine, whereas ebastine 10 mg is as effective as other second-generation antihistamines. Ebastine … PAR and chronic idiopathic urticaria, but ebastine 20 mg is especially indicated in …
Number of citations: 55 www.tandfonline.com
A Campbell, FB Michel, C Bremard-Oury, L Crampette… - Drugs, 1996 - Springer
… In this study we have investigated the effects of ebastine and … Ebastine was shown to block the release of anti-IgE-induced … tests with allergen, ebastine significantly increased the mean …
Number of citations: 85 idp.springer.com
T Hashizume, S Imaoka, M Mise, Y Terauchi… - … of Pharmacology and …, 2002 - ASPET
… We reported that ebastine was primarily metabolized by human liver … of ebastine in human small intestine. We found that CYP2J and CYP4F were involved in the metabolism of ebastine…
Number of citations: 204 jpet.aspetjournals.org
P Gehanno, C Bremard-Oury, P Zeisser - Annals of Allergy, Asthma & …, 1996 - Elsevier
… more rapid relief of symptoms with ebastine, 20 mg, and this … was seen with ebastine, 20 mg, compared with ebastine, 10 mg… : Ebastine (10 mg), cetirizine (10 mg), and ebastine (20 mg) …
Number of citations: 68 www.sciencedirect.com
J Vincent, R Liminana, PA Meredith… - British journal of clinical …, 1988 - Wiley Online Library
… Ebastine itself is extensively metabolised, probably in the liver, to carebastine an active … of 10 mg and 50 mg of ebastine were examined. The effect of ebastine 10 mgon an intradermal …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
…, JC Lim, GC Georges, Ebastine Study Group - Journal of allergy and …, 2000 - Elsevier
Background: Ebastine and loratadine are 2 nonsedating second-generation H 1 antihistamines with once-daily dosing. Objective: We compared the efficacy and safety of ebastine 20 …
Number of citations: 61 www.sciencedirect.com
J Sastre - Allergy, 2008 - Wiley Online Library
… of ebastine are available – a regular tablet and a fast-dissolving tablet (FDT). Much of the data concerning the use of the regular formulation of ebastine … on the use of ebastine in chronic …
Number of citations: 61 onlinelibrary.wiley.com
AJ Moss, P Chaikin, JD Garcia, M Gillen… - Clinical & …, 1999 - Wiley Online Library
… ebastine 20mg with ketoconazole or erythromycin produced significant increases in systemic exposure for ebastine… with ketoconazole, ebastine produces similar changes in QTc interval …
Number of citations: 57 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.